molecular formula C19H18Si B1582181 Methyltriphenylsilane CAS No. 791-29-7

Methyltriphenylsilane

Cat. No.: B1582181
CAS No.: 791-29-7
M. Wt: 274.4 g/mol
InChI Key: GIGVICQLYWGMGW-UHFFFAOYSA-N
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Description

Methyltriphenylsilane is an organosilicon compound with the chemical formula C₁₉H₁₈Si . It is a white to almost white crystalline solid with a molecular weight of 274.43 g/mol . This compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyltriphenylsilane can be synthesized through several methods. One common method involves the reaction of triphenylsilane with methyl iodide in the presence of a base such as potassium hydroxide . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: Methyltriphenylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include silanols , siloxanes , and various substituted silanes .

Scientific Research Applications

Methyltriphenylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.

    Biology: It is employed in the study of silicon-based life forms and their biochemical processes.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.

    Industry: It is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism by which methyltriphenylsilane exerts its effects involves its interaction with various molecular targets. It can act as a hydride donor in reduction reactions, facilitating the transfer of hydrogen atoms to other molecules. This property is particularly useful in catalytic processes and organic synthesis .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a methyl group and three phenyl groups attached to a silicon atom. This structure imparts specific chemical properties, such as increased stability and reactivity, making it distinct from other organosilicon compounds .

Properties

IUPAC Name

methyl(triphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Si/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGVICQLYWGMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60335042
Record name Methyltriphenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791-29-7
Record name Methyltriphenylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=791-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyltriphenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Methyltriphenylsilane's structure in its application for SiOC(-H) thin films?

A: this compound ([C19H18Si][1,2]) possesses a bulky structure due to the presence of three phenyl rings and one methyl group attached to the central silicon atom. This bulkiness plays a crucial role when this compound is used as a precursor for SiOC(-H) thin films. During the deposition process, the steric hindrance caused by these bulky substituents leads to the formation of nanovoids within the film. [] These nanovoids effectively lower the dielectric constant of the film, a critical property for its application in microelectronics. []

Q2: How is this compound characterized, and what key structural insights do these methods provide?

A: this compound can be characterized using various spectroscopic and analytical techniques, including Nuclear Magnetic Resonance (NMR), Single-crystal X-ray diffraction, Gas Chromatography-Mass Spectrometry (GC-MS), Gel Permeation Chromatography (GPC), Fourier-Transform Infrared Spectroscopy (FT-IR), and Thermogravimetric Analysis (TGA). []

  • Single-crystal X-ray diffraction confirms that this compound consists of one silicon atom bonded to three phenyl rings and one methyl group. The phenyl rings adopt a propeller-like conformation around the silicon atom. []
  • Solid-state NMR provides information about the chemical environment of the silicon atom within the molecule. []

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